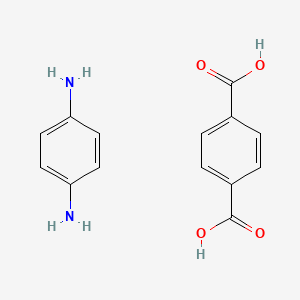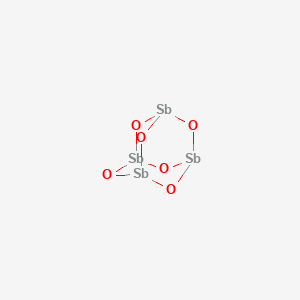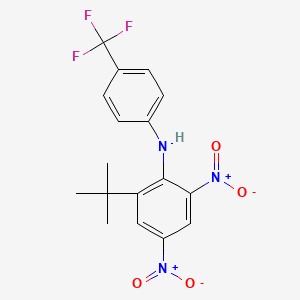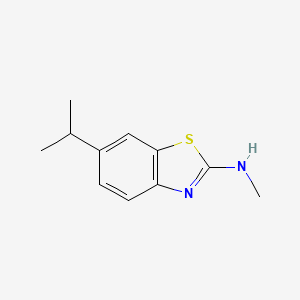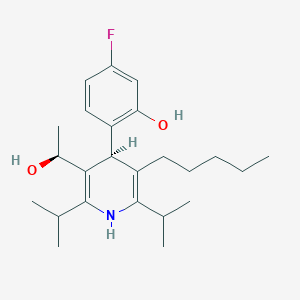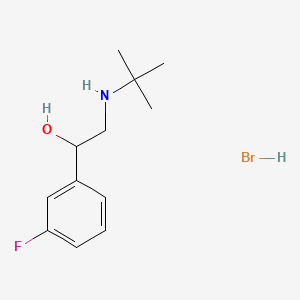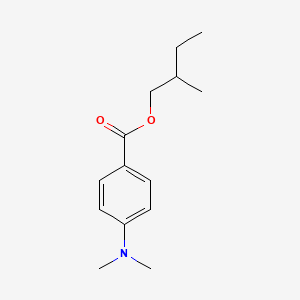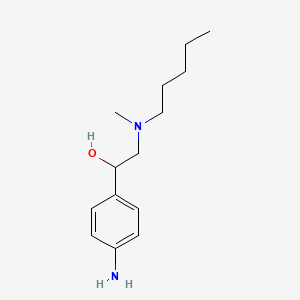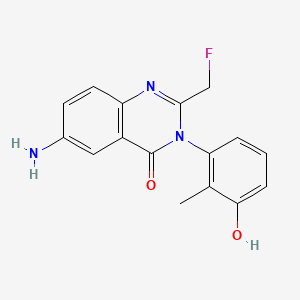
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted anilines. The synthesis may involve:
Cyclization Reactions: Formation of the quinazolinone core through cyclization of anthranilic acid derivatives.
Substitution Reactions: Introduction of functional groups such as amino, fluoromethyl, and hydroxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield quinazolinone ketones, while reduction of nitro groups may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Quinazolinone: A closely related compound with diverse biological activities.
Benzodiazepines: Compounds with similar structural motifs and therapeutic applications.
Uniqueness
4(3H)-Quinazolinone, 6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
Properties
CAS No. |
73832-14-1 |
|---|---|
Molecular Formula |
C16H14FN3O2 |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
6-amino-2-(fluoromethyl)-3-(3-hydroxy-2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14FN3O2/c1-9-13(3-2-4-14(9)21)20-15(8-17)19-12-6-5-10(18)7-11(12)16(20)22/h2-7,21H,8,18H2,1H3 |
InChI Key |
ZOZDWIPHXCHFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N2C(=NC3=C(C2=O)C=C(C=C3)N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
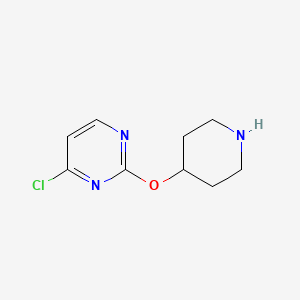
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)
